molecular formula C11H11F2N3O B15372646 N-(1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetamide

N-(1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No.: B15372646
M. Wt: 239.22 g/mol
InChI Key: KSBFIHXOYGXXRR-UHFFFAOYSA-N
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Description

N-(1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a pyrazoline-derived acetamide compound characterized by a 2,6-difluorophenyl substituent at the pyrazole N1 position.

Properties

Molecular Formula

C11H11F2N3O

Molecular Weight

239.22 g/mol

IUPAC Name

N-[2-(2,6-difluorophenyl)-3,4-dihydropyrazol-5-yl]acetamide

InChI

InChI=1S/C11H11F2N3O/c1-7(17)14-10-5-6-16(15-10)11-8(12)3-2-4-9(11)13/h2-4H,5-6H2,1H3,(H,14,15,17)

InChI Key

KSBFIHXOYGXXRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(CC1)C2=C(C=CC=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Structural and Functional Trends

  • Fluorination Impact : The 2,6-difluorophenyl group (target compound, flumetsulam, goxalapladib) enhances metabolic stability and binding affinity through electron-withdrawing effects and hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)acetamide?

  • Methodology : The compound can be synthesized via cyclocondensation of a 2,6-difluorophenyl-substituted chalcone precursor with hydrazine hydrate in ethanol, followed by acetylation using acetic anhydride or acetyl chloride. Purification is typically achieved through recrystallization in ethanol . For example, chalcone derivatives (5-(2,6-difluorophenyl)-3-phenyl-4,5-dihydropyrazole) react with hydrazine hydrate to form intermediates, which are then acetylated under controlled conditions (e.g., 80°C for 30 minutes) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : 1H/13C NMR confirms the pyrazole ring and acetamide group, while IR identifies carbonyl (C=O) and N-H stretches .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and validates stereochemistry. For example, SHELX software (e.g., SHELXL-2018) is used to resolve dihedral angles between the difluorophenyl and pyrazole rings, with R-factors <0.05 ensuring accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the target compound’s synthesis?

  • Methodology :

  • Solvent Selection : Ethanol or methanol improves solubility of intermediates, while DMF may enhance reaction rates .
  • Catalysis : Use coupling agents like EDC·HCl to stabilize reactive intermediates .
  • Design of Experiments (DoE) : Vary temperature (60–100°C), stoichiometry (1:1 to 1:1.2 chalcone:hydrazine), and reaction time (2–6 hours) to identify optimal conditions .

Q. What strategies resolve discrepancies between computational and experimental structural data?

  • Methodology :

  • Cross-Validation : Compare SC-XRD data (e.g., torsion angles) with DFT-optimized geometries. SHELXL’s TWIN/BASF tools can model twinning or disorder in crystals .
  • Tautomerism Analysis : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers) that may conflict with static computational models .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups on the phenyl ring. Compare IC50 values in enzymatic assays (e.g., COX-2 inhibition) .
  • Docking Studies : Use AutoDock Vina to predict binding interactions with targets (e.g., viral polymerases). For example, pyrazole-acetamide derivatives show affinity for DNA polymerase active sites in silico .

Q. How to address conflicting bioactivity reports in literature for pyrazole-acetamide analogs?

  • Methodology :

  • Assay Standardization : Use uniform protocols (e.g., MIC values in antimicrobial tests) and control for compound purity (≥95% by HPLC) .
  • Meta-Analysis : Compare bioactivity trends across analogs (e.g., 2,6-difluoro vs. 2,5-dichloro substituents) to identify substituent-specific effects .

Data Contradiction Analysis

Issue Resolution Strategy Relevant Evidence
Divergent IC50 values in kinase assaysValidate purity (HPLC), replicate under standardized ATP concentrations (e.g., 10 μM)
Crystallographic vs. DFT bond lengthsRefine SC-XRD data with SHELXL’s restraints; adjust DFT basis sets (e.g., B3LYP/6-311++G**)

Key Research Tools

  • Structural Refinement : SHELXL for high-resolution crystallography .
  • Synthetic Optimization : DoE software (e.g., JMP) for reaction yield maximization .
  • Bioactivity Prediction : Molecular docking (AutoDock) and MD simulations (GROMACS) .

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